molecular formula C11H12BrNO B3104611 1-(4-Bromo-3-methylbenzoyl)azetidine CAS No. 149105-18-0

1-(4-Bromo-3-methylbenzoyl)azetidine

Cat. No.: B3104611
CAS No.: 149105-18-0
M. Wt: 254.12 g/mol
InChI Key: KBYKAKOYINOWPA-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylbenzoyl)azetidine is a chemical compound with the molecular formula C11H12BrNO and a molecular weight of 254.12 g/mol. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds .

Preparation Methods

The synthesis of 1-(4-Bromo-3-methylbenzoyl)azetidine typically involves the reaction of 4-bromo-3-methylbenzoyl chloride with azetidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Bromo-3-methylbenzoyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromo-3-methylbenzoyl)azetidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug development, with clinical trials showing promising results for treating certain diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylbenzoyl)azetidine involves its interaction with molecular targets and pathways within biological systems. The compound’s high ring strain and polar nitrogen atom enable it to interact with enzymes and receptors, potentially inhibiting or modulating their activity . Specific molecular targets and pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

1-(4-Bromo-3-methylbenzoyl)azetidine can be compared with other azetidine derivatives, such as:

    Azetidine-2-carboxylic acid: Known for its role as a proline analog in peptide synthesis.

    2-Azetidinone: A key intermediate in the synthesis of β-lactam antibiotics.

    N-substituted azetidines: Used in the synthesis of various pharmaceuticals and agrochemicals.

Properties

IUPAC Name

azetidin-1-yl-(4-bromo-3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-8-7-9(3-4-10(8)12)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYKAKOYINOWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

From 4-bromo-3-methylbenzoic acid (400 mg), thionyl chloride (0.5 ml) and azetidine (1 g).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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